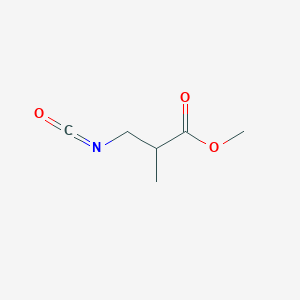

Methyl 3-isocyanato-2-methylpropanoate

説明

Methyl 3-isocyanato-2-methylpropanoate is a methyl ester derivative featuring an isocyanato (-NCO) functional group and a branched alkyl chain. Isocyanates are widely used as crosslinking agents in polyurethanes, suggesting that this compound may serve as a specialized monomer or intermediate in material science .

特性

CAS番号 |

89018-66-6 |

|---|---|

分子式 |

C6H9NO3 |

分子量 |

143.14 g/mol |

IUPAC名 |

methyl 3-isocyanato-2-methylpropanoate |

InChI |

InChI=1S/C6H9NO3/c1-5(3-7-4-8)6(9)10-2/h5H,3H2,1-2H3 |

InChIキー |

WKNXJYHXMRRPRQ-UHFFFAOYSA-N |

正規SMILES |

CC(CN=C=O)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-isocyanato-2-methylpropanoate with analogous esters and functionalized derivatives from the evidence, focusing on reactivity, physical properties, and applications.

Functional Group Reactivity

- Methyl 3-Amino-2,2-Dibenzylpropanoate (CAS 125469-89-8): This compound () replaces the isocyanato group with an amino (-NH2) group. The amino group is nucleophilic and basic, enabling participation in condensation or alkylation reactions. In contrast, the isocyanato group in the target compound is electrophilic, reacting readily with alcohols, amines, or water to form urethanes or ureas. This stark difference in reactivity highlights the isocyanato group’s utility in polymerization, whereas the amino derivative may serve as a building block for bioactive molecules .

- Conversely, the isocyanato group’s high reactivity makes Methyl 3-isocyanato-2-methylpropanoate more prone to degradation under humid conditions. Sulfonyl esters are often used in sulfonamide drug synthesis, whereas isocyanato esters are tailored for covalent bonding in polymers .

Physical Properties

A comparative analysis of molecular weights and inferred properties is summarized below:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Stability Notes |

|---|---|---|---|

| Methyl 3-isocyanato-2-methylpropanoate* | ~143.14 | Ester, isocyanato | Moisture-sensitive; reactive |

| Methyl 3-amino-2,2-dibenzylpropanoate | 283.36 | Ester, amino, dibenzyl | Higher steric hindrance; stable |

| Ethyl 3-(methylsulfonyl)propanoate | 180.22 | Ester, sulfonyl | Electron-withdrawing; hydrolysis-resistant |

| Sandaracopimaric acid methyl ester | ~330 (estimated) | Diterpenoid ester | High lipophilicity; natural product |

*Calculated molecular weight based on formula C6H9NO3.

- Volatility: The target compound’s lower molecular weight (~143 g/mol) suggests higher volatility compared to Methyl 3-amino-2,2-dibenzylpropanoate (283 g/mol) but lower than smaller esters like methyl salicylate (152 g/mol, ).

- Solubility: The isocyanato group’s polarity may enhance solubility in polar aprotic solvents, whereas dibenzyl substituents in the amino derivative () likely reduce solubility .

Research Findings and Analytical Methods

- Gas Chromatography (GC): demonstrates GC’s utility in separating methyl esters of diterpenoid acids, a method applicable to analyzing the purity of Methyl 3-isocyanato-2-methylpropanoate in synthetic mixtures .

- Volatile Organic Compound (VOC) Analysis : Methyl salicylate () is characterized as a VOC; similarly, the target compound’s volatility and reactivity may necessitate specialized handling in atmospheric or industrial studies .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。